molecular formula C19H14N2O4 B12619896 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid CAS No. 920986-82-9

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B12619896
CAS No.: 920986-82-9
M. Wt: 334.3 g/mol
InChI Key: HPKMHXSERLAQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a phenyl phenylcarbamate moiety, which is a critical structural feature responsible for the anti-Alzheimer activities in experimental drugs such as phenserine and posiphen . Its molecular architecture, featuring a benzoic acid linked via an ether bridge to a phenylcarbamoyl-substituted pyridine, makes it a promising bifunctional building block. Researchers can utilize the carboxylic acid functional group to couple this scaffold with various amine-containing molecules via amide bond formation, generating novel target compounds for biological evaluation . This compound holds significant research value in the development of protein kinase inhibitors. Its structure is analogous to key components found in tyrosine kinase inhibitors (TKIs), which are a major class of therapeutics for conditions like cancer. The flexible benzoic acid linker in this molecule can be strategically employed to bypass steric clashes with mutant kinase residues, such as the T315I mutation in Bcr-Abl, a common cause of drug resistance in chronic myeloid leukemia . Furthermore, the compound's potential extends to creating novel bifunctional molecules that can simultaneously inhibit multiple therapeutic targets, such as protein kinases and histone deacetylases, offering a pathway for developing multi-targeted agents . Provided For Research Use Only. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920986-82-9

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

4-[3-(phenylcarbamoyl)pyridin-2-yl]oxybenzoic acid

InChI

InChI=1S/C19H14N2O4/c22-17(21-14-5-2-1-3-6-14)16-7-4-12-20-18(16)25-15-10-8-13(9-11-15)19(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

HPKMHXSERLAQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically begins with the preparation of 3-hydroxybenzoic acid derivatives, which are then reacted with phenyl isocyanate to form the corresponding carbamates. The overall process can be divided into three main steps:

  • Step 1: Synthesis of Hydroxybenzoate Derivatives

    Hydroxybenzoic acids are reacted with benzyl bromide in the presence of sodium carbonate and DMF to produce benzyl hydroxybenzoates. For example, benzyl 3-hydroxybenzoate can be synthesized from 3-hydroxybenzoic acid with a yield of approximately 94%.

  • Step 2: Formation of Carbamates

    The benzyl hydroxybenzoate is then treated with phenyl isocyanate in dichloromethane (DCM) using 4-dimethylaminopyridine (4-DMAP) as a catalyst. This reaction yields benzyl 3-((phenylcarbamoyl)oxy)benzoate with high efficiency (96% yield).

  • Step 3: Debenzylation

    The final step involves the debenzylation of the carbamate using palladium on carbon (Pd/C) in tetrahydrofuran (THF), leading to the formation of 3-((phenylcarbamoyl)oxy)benzoic acid with a yield of around 96%.

Alternative Synthetic Routes

Recent studies have explored alternative methods for synthesizing similar compounds, which can provide insights into optimizing yields and reducing reaction times.

  • Direct Amidation Method

    An alternative approach involves directly reacting hydroxybenzoic acids with phenyl isocyanate without intermediate steps. This method simplifies the synthesis but may require specific reaction conditions to achieve satisfactory yields.

  • Use of Coupling Reagents

    Utilizing coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with N,N-diisopropylethylamine has shown promise in enhancing the efficiency of amide bond formation, particularly when synthesizing more complex derivatives.

Summary Table of Yields and Conditions

Step Reactants Conditions Yield (%)
Synthesis of Hydroxybenzoate Hydroxybenzoic acid + Benzyl bromide Na2CO3, DMF 94
Formation of Carbamate Benzyl hydroxybenzoate + Phenyl isocyanate DCM, 4-DMAP 96
Debenzylation Benzyl carbamate + Pd/C THF 96

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Anti-Alzheimer Activity

Research indicates that derivatives of 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid may exhibit significant anti-Alzheimer activities. Compounds like phenserine, which contains a phenyl phenylcarbamate moiety, have shown promise in enhancing cholinergic function by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain . This mechanism is crucial for addressing cognitive decline associated with Alzheimer's disease.

Key Findings:

  • Cholinesterase Inhibition: Several synthesized derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which are vital targets in Alzheimer's therapy.
  • Neuroprotective Effects: Some studies suggest that these compounds may also exert neuroprotective effects, further supporting their potential use in treating neurodegenerative diseases .

Building Blocks for Drug Discovery

The compound serves as an important building block for synthesizing new pharmaceutical agents. Its structure allows for modifications that can lead to the development of novel drugs targeting various conditions beyond Alzheimer's disease, including other neurodegenerative disorders and pain management through modulation of imidazoline receptors .

Case Studies and Research Insights

Case Study 1: Synthesis and Evaluation of Derivatives
A study conducted by Košak and Gobec highlighted the effective synthesis of various phenylcarbamoyl derivatives from this compound. The research focused on the pharmacological evaluation of these compounds against cholinesterase enzymes, demonstrating their potential as therapeutic agents in Alzheimer's disease treatment .

Case Study 2: Mechanistic Studies on Neuroprotection
Another investigation explored the neuroprotective mechanisms of certain derivatives derived from this compound. The findings suggested that these derivatives could modulate neuroinflammatory responses, thereby offering protective effects against neuronal damage associated with Alzheimer's pathology .

Mechanism of Action

The mechanism of action of 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound C₁₉H₁₄N₂O₄ 334.33 Phenylcarbamoyl at pyridine-C3 Benzoic acid, pyridinyl ether, carbamoyl
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)-2-[(2S)-trifluoropropan-2-yl]oxy]benzoic acid (Intermediate 26, EP 3 532 474 B1) C₁₈H₁₃F₄N₃O₄ 411.31 Fluoro, trifluoropropyl, triazolopyridine Fluorine, trifluoromethyl, triazole
2-[2-({[4-(Diaminomethyl)phenyl]amino}carbonyl)-6-methoxypyridin-3-yl]-5-{[(1-formyl-2,2-dimethylpropyl)amino]carbonyl}benzoic acid (RCSB PDB ligand) C₂₈H₃₁N₅O₆ 533.58 Diaminomethyl, methoxy, formyl Methoxy, formamide, diaminomethyl
3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]benzoic acid C₁₄H₁₂N₂O₄ 272.26 Methylcarbamoyl at pyridine-C2 Methylamide, pyridinyl ether
4-[3-(Trifluoromethyl)pyridin-2-yl]oxybenzoic acid C₁₃H₈F₃NO₃ 283.20 Trifluoromethyl at pyridine-C3 Trifluoromethyl, pyridinyl ether
3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid C₁₃H₈F₃NO₃ 283.20 Trifluoromethyl at pyridine-C4 Trifluoromethyl, pyridinyl ether

Key Observations:

The phenylcarbamoyl group in the target compound provides hydrogen-bonding sites absent in analogs like 3-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]benzoic acid, which has a smaller methylamide group .

Positional Isomerism :

  • The trifluoromethyl group at pyridine-C3 (4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid) versus C4 (3-[[4-(trifluoromethyl)-2-pyridinyl]oxy]benzoic acid) alters electronic distribution, impacting pKa and binding affinity .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Compound Name pKa (Predicted) Solubility (mg/mL) LogP
This compound ~3.9* <0.1 (aqueous) 2.8
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)-2-[(2S)-trifluoropropan-2-yl]oxy]benzoic acid 3.5–4.0 <0.05 3.5
3-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzoic acid 3.87 0.2–0.5 2.1
4-[3-(Trifluoromethyl)pyridin-2-yl]oxybenzoic acid 3.90 0.1–0.3 2.3

*Estimated based on analogs with similar carboxylate groups.

Key Findings:

  • The target compound’s pKa (~3.9) aligns with other benzoic acid derivatives, favoring ionization at physiological pH, which enhances solubility in polar environments .
  • LogP values correlate with substituent hydrophobicity: trifluoromethyl-containing analogs exhibit higher LogP (>2.1) compared to the phenylcarbamoyl derivative (LogP ~2.8), suggesting balanced lipophilicity for membrane penetration .

Biological Activity

4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid, with the chemical formula C19_{19}H14_{14}N2_2O4_4 and CAS number 296266-01-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and potential therapeutic applications.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer properties of various benzoic acid derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines. For instance, a study showed that derivatives of benzoic acid could inhibit the proliferation of K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells at concentrations as low as 100 µM .

Table 1: Anti-Cancer Activity of Benzoic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundK-562TBDInduction of apoptosis
3-chloro-4-methoxybenzoic acidMCF-7TBDInhibition of cell cycle progression
4-hydroxybenzoic acidHeLaTBDActivation of caspases

Enzyme Inhibition

The compound has been reported to inhibit various enzymes, including neurolysin and angiotensin-converting enzyme (ACE). These activities suggest potential applications in treating conditions like hypertension and neurodegenerative diseases. The inhibition of ACE is particularly noteworthy as it plays a crucial role in regulating blood pressure and fluid balance .

Mechanistic Studies

In silico studies have shown that this compound may interact with key proteins involved in cellular signaling pathways. Molecular docking studies indicated favorable binding interactions with several targets, which could explain its observed biological activities. For instance, compounds structurally related to this benzoic acid derivative have shown strong binding affinities for cathepsins B and L, leading to enhanced proteasomal activity in cellular models .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of phenylcarbamoyl derivatives, including this compound, against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting their potential use in neurodegenerative diseases such as Alzheimer's .

Clinical Implications

The compound's ability to inhibit ACE and exhibit anti-cancer properties positions it as a candidate for further clinical investigation. Its dual action could be beneficial in treating patients with both hypertension and cancer, although more extensive clinical trials are needed to assess efficacy and safety.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-(phenylcarbamoyl)pyridin-2-ol with 4-hydroxybenzoic acid derivatives. Optimization includes testing coupling agents (e.g., DCC, EDCI) and solvents (DMF, THF). Microwave-assisted synthesis can reduce reaction time. Monitor progress via TLC and purify using recrystallization (ethanol/water) or silica gel chromatography. Yields up to 75% are achievable under inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the pyridinyl-oxy bridge and amide linkage. IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoic acid C=O at ~1700 cm⁻¹). HPLC (≥95% purity) and ESI-MS validate molecular weight. X-ray crystallography resolves stereochemistry if suitable crystals form .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Determine logP via shake-flask method (octanol/water) to predict lipophilicity. Assess pH-dependent solubility in buffers (pH 1.2–7.4). Stability studies (24–72 hrs, 37°C) in PBS and simulated biological matrices (e.g., plasma) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the pyridine and benzoic acid moieties as pharmacophores. Validate with MD simulations (GROMACS) to analyze binding stability. QSAR models trained on PubChem bioactivity data can prioritize derivatives for synthesis .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity (>95% via HPLC). Perform dose-response curves (IC50/EC50) in triplicate. Meta-analysis of literature data should account for solvent effects (DMSO vs. aqueous) and enantiomeric purity. Cross-reference with RCSB PDB structures for target validation .

Q. How can functionalization expand structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) to the phenylcarbamoyl moiety to enhance metabolic stability. Modify the benzoic acid ring with halogens or methyl groups to alter solubility. Test derivatives in enzyme inhibition assays (e.g., COX-2) and compare with PubChem bioactivity datasets .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Methodological Answer : Use fluorescence-based ADP-Glo™ assays (Promega) for kinase activity screening. Include positive controls (e.g., staurosporine) and dose titrations (1 nM–100 μM). Data analysis via GraphPad Prism (nonlinear regression for IC50) ensures reproducibility. Confirm binding mode with SPR or ITC .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Grow single crystals via vapor diffusion (acetonitrile/water). Collect X-ray data (Cu-Kα radiation, 100 K) and solve structures using SHELX. Compare bond lengths/angles with analogous compounds in the Cambridge Structural Database to identify conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.